molecular formula C18H23ClN2O4 B2376799 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride CAS No. 1396881-68-7

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Cat. No.: B2376799
CAS No.: 1396881-68-7
M. Wt: 366.84
InChI Key: JWFWASLSVDRMPU-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The furan ring and the piperazine ring are key structural elements. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure. For example, it is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study on the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine reveals insights into the antidepressant and antianxiety activities of these compounds. Such research demonstrates the potential of furan-2-yl and piperazine-containing compounds in developing new pharmacological agents (J. Kumar et al., 2017).

ACE Inhibitors from Hydroxy Indanone Derivatives

Another relevant study focuses on the synthesis of novel triazole derivatives from 5-hydroxy indanone, which were evaluated as angiotensin-converting enzyme (ACE) inhibitors. This research highlights the potential of furan and piperazine derivatives in cardiovascular drug development (Hanmanth Reddy Vulupala et al., 2018).

Renewable Building Blocks for Polybenzoxazine

Research on the use of phloretic acid as an alternative to phenolation of aliphatic hydroxyls for polybenzoxazine elaboration explores the sustainability aspect of using naturally occurring phenolic compounds in material science. This study indicates the relevance of incorporating furan and piperazine derivatives into environmentally friendly materials (Acerina Trejo-Machin et al., 2017).

Antifungal and Herbicidal Activities

A study on the synthesis, characterization, and antibacterial activity of Terazosin hydrochloride and its derivatives, which include furan-2-yl and piperazine components, sheds light on the antimicrobial potential of such compounds. The derivatives showed significant activity against various bacteria, indicating their potential in antimicrobial drug development (Anshul Kumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4.ClH/c21-16(17-7-4-12-23-17)13-19-8-10-20(11-9-19)18(22)14-24-15-5-2-1-3-6-15;/h1-7,12,16,21H,8-11,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFWASLSVDRMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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